2CB-Ind is a derivative of the well-known psychedelic compound 2C-B, which was first synthesized by Alexander Shulgin in 1974. It belongs to the class of compounds known as phenethylamines, characterized by a phenyl ring connected to an ethylamine chain. The chemical formula for 2CB-Ind is , with a molar mass of approximately 286.164 g/mol . Unlike its parent compound, 2CB-Ind is conformationally restricted and serves as a selective agonist for the serotonin receptors 5-HT2A and 5-HT2C, albeit with lower potency compared to other derivatives like TCB-2 .
The reactivity of 2CB-Ind is primarily influenced by its structure, which allows it to interact with various biological receptors. The compound undergoes typical reactions associated with phenethylamines, including electrophilic substitutions and potential oxidative transformations. Its interaction with serotonin receptors leads to downstream signaling pathways that affect neurotransmitter release and neuronal excitability .
The synthesis of 2CB-Ind involves several steps typical for phenethylamine derivatives. The process generally includes:
Detailed synthetic pathways may vary depending on specific laboratory protocols but generally follow established methods for synthesizing similar compounds in the phenethylamine family .
While primarily known for its psychoactive properties, research into the therapeutic potential of compounds like 2CB-Ind is ongoing. Potential applications include:
Several compounds share structural similarities with 2CB-Ind, each exhibiting unique pharmacological profiles:
Compound Name | Structure Type | Potency (K_i at 5-HT2A) | Unique Features |
---|---|---|---|
2C-B | Phenethylamine | ~30 nM | Well-known psychedelic; higher potency than 2CB-Ind |
TCB-2 | Benzocyclobutene | ~10 nM | More potent than both 2C-B and 2CB-Ind |
Mescaline | Phenethylamine | ~50 nM | Naturally occurring; traditional use in rituals |
(R)-jimscaline | Phenethylamine | ~60 nM | Less potent; analog of mescaline |
Each compound's unique binding affinity and receptor interactions highlight the distinct characteristics that differentiate them from one another. Specifically, while both TCB-2 and 2C-B exhibit higher potency at serotonin receptors compared to 2CB-Ind, the latter's unique structural features may provide alternative avenues for research into its effects and applications .